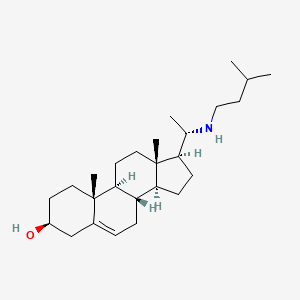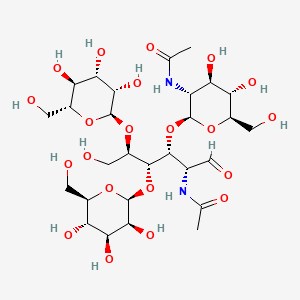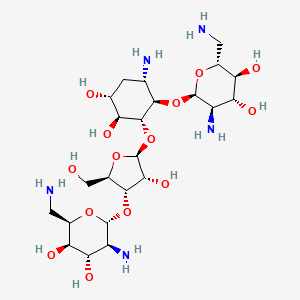
2-(4-nitrophényl)thiazole-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the thiazole family and has been found to have several potential applications in the fields of medicine and pharmacology. In
Applications De Recherche Scientifique
Blocs de construction de synthèse organique
Le 2-(4-nitrophényl)thiazole-4-carboxylate d'éthyle sert de bloc de construction polyvalent en synthèse organique. Sa structure permet diverses réactions chimiques, ce qui en fait un composé précieux pour la construction de molécules complexes. Par exemple, il peut subir une substitution nucléophile en raison de la présence du groupe nitro, qui est électron-attracteur, rendant le cycle thiazole plus susceptible d'être attaqué par les nucléophiles .
Développement de médicaments pharmaceutiques
Les dérivés thiazoliques sont connus pour leur large éventail d'activités biologiques. Ce composé particulier, avec son groupe nitrophényle, pourrait être un précurseur dans la synthèse de médicaments ayant des propriétés antibactériennes, antifongiques ou antivirales potentielles. Il est également possible qu'il puisse être utilisé pour créer des molécules ayant des effets anti-inflammatoires ou analgésiques .
Agents antimicrobiens
Le groupe nitro lié au cycle phényle dans ce composé pourrait être modifié pour améliorer ses propriétés antimicrobiennes. Des recherches sur les dérivés thiazoliques ont montré des résultats prometteurs dans le développement de nouveaux agents antimicrobiens qui pourraient être efficaces contre les souches bactériennes multirésistantes .
Catalyse
Ce composé pourrait être impliqué dans des cycles catalytiques, en particulier dans les transformations nécessitant un groupe nitro. Il pourrait agir comme un intermédiaire ou un ligand dans les systèmes catalytiques utilisés pour les transformations organiques, comme le couplage de Suzuki-Miyaura, qui est une réaction pivot dans la synthèse de composés organiques complexes .
Mécanisme D'action
Target of Action
Thiazoles, the core structure of this compound, are known to interact with a variety of biological targets . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate may have similar impacts at the molecular and cellular levels.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Analyse Biochimique
Biochemical Properties
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to exhibit strong binding affinity towards bacterial enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for peptidoglycan synthesis in bacterial cell walls . This interaction disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate has been found to interact with proteins involved in oxidative stress response, thereby exhibiting antioxidant properties .
Cellular Effects
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, it modulates the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . In microbial cells, ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate disrupts metabolic pathways, leading to reduced cellular viability .
Molecular Mechanism
The molecular mechanism of ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting their function. For example, its interaction with UDP-N-acetylmuramate/L-alanine ligase inhibits the enzyme’s activity, preventing the synthesis of peptidoglycan in bacterial cell walls . Additionally, ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate acts as an antioxidant by scavenging reactive oxygen species and upregulating the expression of antioxidant enzymes . These molecular interactions contribute to its antimicrobial and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . In in vitro and in vivo studies, the compound has demonstrated sustained antimicrobial and anticancer activity over time, with minimal long-term adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and anticancer activity without causing toxicity . At high doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it inhibits key enzymes in the glycolytic pathway, leading to reduced ATP production and altered cellular metabolism . Additionally, the compound affects the pentose phosphate pathway, influencing the production of NADPH and ribose-5-phosphate . These metabolic interactions contribute to its antimicrobial and anticancer properties.
Transport and Distribution
Within cells and tissues, ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . Its distribution within tissues is influenced by factors such as tissue perfusion and cellular uptake mechanisms .
Subcellular Localization
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with target biomolecules . The compound’s localization is mediated by targeting signals and post-translational modifications that direct it to specific compartments . This subcellular localization is crucial for its antimicrobial and anticancer activity, as it allows the compound to interact with key enzymes and proteins involved in cellular processes .
Propriétés
IUPAC Name |
ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-12(15)10-7-19-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBNPFPSRBLFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395809 | |
| Record name | Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820093 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78979-64-3 | |
| Record name | 4-Thiazolecarboxylic acid, 2-(4-nitrophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78979-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)

![1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1229087.png)

![3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone](/img/structure/B1229091.png)
![4-[4-[(5-chloro-2-hydroxyphenyl)-oxomethyl]-1-pyrazolyl]-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide](/img/structure/B1229093.png)

![2-(4-oxo-3-quinazolinyl)-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229095.png)






